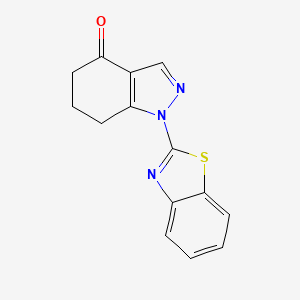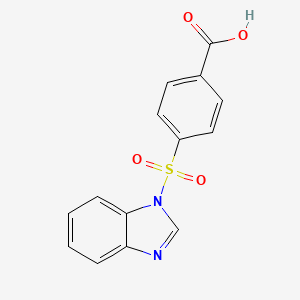![molecular formula C15H15N3O3 B5784613 4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is commonly known as CPIB and is synthesized using specific methods.
作用機序
The mechanism of action of CPIB is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. CPIB has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes such as cell division, cell growth, and cell differentiation.
Biochemical and Physiological Effects:
CPIB has been shown to have various biochemical and physiological effects in the body. In cancer cells, CPIB has been shown to induce cell death and inhibit cell proliferation. In Alzheimer's and Parkinson's disease, CPIB has been shown to reduce the accumulation of toxic proteins in the brain. CPIB has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using CPIB in lab experiments include its high purity, stability, and specificity. CPIB is also readily available and relatively easy to synthesize. However, the limitations of using CPIB in lab experiments include its high cost and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of CPIB. One direction is to further investigate its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of CPIB in more detail to better understand how it works in the body. Additionally, researchers can explore the use of CPIB as a starting material for the synthesis of other compounds with potential applications in various fields of scientific research.
In conclusion, CPIB is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicine, biology, and chemistry make it a valuable compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPIB have been discussed in this paper.
合成法
The synthesis of CPIB involves several steps, including the preparation of the starting materials, coupling reaction, and purification. The starting materials required for the synthesis of CPIB are 4-aminobenzamide, cyclopropylcarbonyl chloride, and 5-methyl-3-isoxazolylamine. The coupling reaction involves the addition of cyclopropylcarbonyl chloride to 4-aminobenzamide, followed by the addition of 5-methyl-3-isoxazolylamine. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
CPIB has been extensively studied for its potential applications in various fields of scientific research. In medicine, CPIB has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biology, CPIB has been used to study the role of specific enzymes and proteins in various cellular processes. In chemistry, CPIB has been used as a starting material for the synthesis of other compounds.
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-8-13(18-21-9)17-15(20)11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGLFYKTTVHIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)



![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)
![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)


![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)



